molecular formula C15H22BrN3O B13882087 1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol

1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol

Cat. No.: B13882087
M. Wt: 340.26 g/mol
InChI Key: MKRAOFYBVDNNSX-UHFFFAOYSA-N
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Description

1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol is a chemical compound with the molecular formula C10H13BrN2O It is characterized by the presence of a bromopyridine moiety attached to a piperidine ring, which is further connected to another piperidine ring bearing a hydroxyl group

Preparation Methods

The synthesis of 1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the bromination of pyridine followed by the formation of the piperidine ring through cyclization reactions. The hydroxyl group is introduced via nucleophilic substitution or reduction reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of 1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets. The bromopyridine moiety may bind to enzymes or receptors, modulating their activity. The piperidine rings provide structural stability and enhance the compound’s ability to penetrate biological membranes. The hydroxyl group can form hydrogen bonds with target molecules, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol include:

Properties

Molecular Formula

C15H22BrN3O

Molecular Weight

340.26 g/mol

IUPAC Name

1-[1-(6-bromopyridin-2-yl)piperidin-4-yl]piperidin-3-ol

InChI

InChI=1S/C15H22BrN3O/c16-14-4-1-5-15(17-14)18-9-6-12(7-10-18)19-8-2-3-13(20)11-19/h1,4-5,12-13,20H,2-3,6-11H2

InChI Key

MKRAOFYBVDNNSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C3=NC(=CC=C3)Br)O

Origin of Product

United States

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